molecular formula C15H14N4OS B10876791 2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B10876791
M. Wt: 298.4 g/mol
InChI Key: IQYTYXDWCZJMIZ-UHFFFAOYSA-N
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Description

2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

10-hydrazinyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C15H14N4OS/c16-18-15-17-13-12(10-7-4-8-11(10)21-13)14(20)19(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,16H2,(H,17,18)

InChI Key

IQYTYXDWCZJMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4

Origin of Product

United States

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